2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide
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Overview
Description
2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C7H10N4S and its molecular weight is 182.25. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity of Hydrazine Derivatives
Hydrazine derivatives have been evaluated for their antitubercular activity. A study highlighted the modification of isoniazid (INH) structure, including derivatives like 2-isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide, showing in vitro efficacy against M. tuberculosis comparable to INH. These derivatives exhibited significant activity against INH-resistant non-tuberculous mycobacteria, suggesting their potential as new leads for anti-TB compounds (M. Asif, 2014).
Synthesis and Applications of Pyridazine and Pyridazone Analogues
The synthesis of pyridazine derivatives involves the addition of hydrazine or its derivative to a carbon chain, indicating the versatility of hydrazine derivatives in synthesizing compounds with a variety of biological activities, especially related to the cardiovascular system (V. Jakhmola et al., 2016).
Antineoplastic Action of Hydrazines
Hydrazines and hydrazine-containing compounds have shown antineoplastic actions in animals and, to a lesser extent, in humans. However, the substantial carcinogenic potential of many hydrazine derivatives limits their therapeutic use (B. Tóth, 1996).
N-Methyl-2-Pyrrolidone Applications
While not directly related, the study on N-methyl-2-pyrrolidone (NMP), a strong solubilizing agent with significant applications in pharmaceutical sciences, reflects the importance of chemical derivatives in enhancing drug delivery and formulation (A. Jouyban et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-11-4-2-3-6(11)5-9-10-7(8)12/h2-5H,1H3,(H3,8,10,12)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSIQENTYZSKAW-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818954 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.